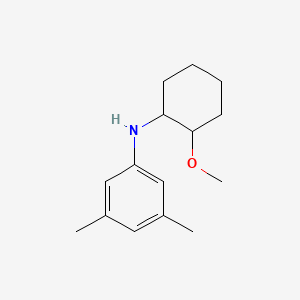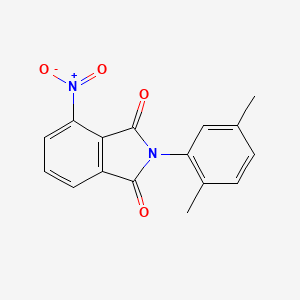![molecular formula C24H21N3O2S B12488094 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12488094.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, is of significant interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents The reaction conditions usually require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various derivatives with different functional groups attached to the benzimidazole core .
Aplicaciones Científicas De Investigación
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, particularly in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl methyl-3-arylthioureas: These compounds have similar benzimidazole cores but different substituents, leading to varied biological activities.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound shares the benzimidazole and sulfanyl groups but has an aldehyde functional group instead of the diphenylpropanamide moiety.
Uniqueness
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and diphenylpropanamide groups may enhance its stability, solubility, and interaction with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C24H21N3O2S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N,N-diphenylpropanamide |
InChI |
InChI=1S/C24H21N3O2S/c1-17(30-24-25-21-15-9-10-16-22(21)26(24)18(2)28)23(29)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17H,1-2H3 |
Clave InChI |
UBKUBISXSDFKMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B12488020.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12488024.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12488033.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B12488039.png)
![N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B12488043.png)

![[4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12488058.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B12488060.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12488065.png)
![N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12488067.png)
![10-(3,4-dimethylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12488076.png)

![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12488080.png)
